Cas no 731826-77-0 (4-oxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide 1,1-dioxide)

4-oxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide 1,1-dioxide is a heterocyclic compound featuring a benzothiadiazine core with a carbohydrazide functional group. Its structure incorporates a 1,1-dioxide moiety, enhancing its reactivity and potential applications in medicinal and synthetic chemistry. The compound is of interest due to its ability to serve as a versatile intermediate in the synthesis of pharmacologically active molecules, particularly those targeting inflammation or microbial activity. Its well-defined chemical properties and stability under controlled conditions make it suitable for research and development in drug discovery. The presence of both hydrazide and sulfone groups offers opportunities for further derivatization, enabling the exploration of structure-activity relationships in bioactive compounds.
4-oxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide 1,1-dioxide structure
731826-77-0 structure
Product Name:4-oxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide 1,1-dioxide
CAS No:731826-77-0
MF:C8H8N4O4S
MW:256.238519668579
CID:3106412
PubChem ID:2412317
Update Time:2025-10-31

4-oxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide 1,1-dioxide Chemical and Physical Properties

Names and Identifiers

    • 4-oxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide 1,1-dioxide
    • MLS000776429
    • CHEMBL1320763
    • Z56955910
    • SR-01000048680-1
    • 1,1,4-trioxo-2,3-dihydro-1lambda6,2,3-benzothiadiazine-7-carbohydrazide
    • 1,1,4-Trioxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide
    • AKOS000118660
    • SR-01000048680
    • SMR000371426
    • EN300-07560
    • CS-0289598
    • 731826-77-0
    • HMS2670O08
    • 1,1,4-trioxo-3,4-dihydro-2H-1lambda6,2,3-benzothiadiazine-7-carbohydrazide
    • 4-Oxo-3,4-dihydro-2h-benzo[e][1,2,3]thiadiazine-7-carbohydrazide 1,1-dioxide
    • Inchi: 1S/C8H8N4O4S/c9-10-7(13)4-1-2-5-6(3-4)17(15,16)12-11-8(5)14/h1-3,12H,9H2,(H,10,13)(H,11,14)
    • InChI Key: AQSVGJPEGVGKBF-UHFFFAOYSA-N
    • SMILES: S1(C2C=C(C(NN)=O)C=CC=2C(NN1)=O)(=O)=O

Computed Properties

  • Exact Mass: 256.02662592Da
  • Monoisotopic Mass: 256.02662592Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 139Ų

4-oxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide 1,1-dioxide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1360268-50mg
4-Oxo-3,4-dihydro-2h-benzo[e][1,2,3]thiadiazine-7-carbohydrazide 1,1-dioxide
731826-77-0 95%
50mg
¥1663.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1360268-100mg
4-Oxo-3,4-dihydro-2h-benzo[e][1,2,3]thiadiazine-7-carbohydrazide 1,1-dioxide
731826-77-0 95%
100mg
¥2646.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1360268-250mg
4-Oxo-3,4-dihydro-2h-benzo[e][1,2,3]thiadiazine-7-carbohydrazide 1,1-dioxide
731826-77-0 95%
250mg
¥3322.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1360268-500mg
4-Oxo-3,4-dihydro-2h-benzo[e][1,2,3]thiadiazine-7-carbohydrazide 1,1-dioxide
731826-77-0 95%
500mg
¥6336.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1360268-1g
4-Oxo-3,4-dihydro-2h-benzo[e][1,2,3]thiadiazine-7-carbohydrazide 1,1-dioxide
731826-77-0 95%
1g
¥10011.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1360268-2.5g
4-Oxo-3,4-dihydro-2h-benzo[e][1,2,3]thiadiazine-7-carbohydrazide 1,1-dioxide
731826-77-0 95%
2.5g
¥19602.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1360268-5g
4-Oxo-3,4-dihydro-2h-benzo[e][1,2,3]thiadiazine-7-carbohydrazide 1,1-dioxide
731826-77-0 95%
5g
¥27064.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1360268-10g
4-Oxo-3,4-dihydro-2h-benzo[e][1,2,3]thiadiazine-7-carbohydrazide 1,1-dioxide
731826-77-0 95%
10g
¥34404.00 2024-07-28

Additional information on 4-oxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide 1,1-dioxide

Introduction to 4-oxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide 1,1-dioxide (CAS No. 731826-77-0)

The compound 4-oxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide 1,1-dioxide, identified by its CAS number 731826-77-0, represents a significant advancement in the field of medicinal chemistry and pharmacological research. This heterocyclic compound belongs to the benzothiadiazine family, a class of molecules known for their diverse biological activities and therapeutic potential. The structural framework of this compound incorporates multiple functional groups, including an oxo group, a hydrazide moiety, and a dioxide moiety, which collectively contribute to its unique chemical properties and biological interactions.

Recent studies have highlighted the importance of benzothiadiazine derivatives in the development of novel therapeutic agents. These compounds have been extensively investigated for their potential applications in treating various diseases, including inflammatory disorders, neurological conditions, and metabolic syndromes. The presence of the carbohydrazide functional group in 4-oxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide 1,1-dioxide suggests that it may exhibit significant reactivity with biological targets, making it a promising candidate for further pharmacological exploration.

In the context of contemporary research, this compound has garnered attention due to its structural similarity to known bioactive molecules. The benzothiadiazine core is particularly noteworthy for its ability to interact with multiple biological pathways. For instance, derivatives of this class have been shown to modulate enzymes and receptors involved in inflammation and pain signaling. The hydrazide group further enhances its potential as a pharmacophore by enabling hydrogen bonding interactions with biological targets, which is crucial for drug design and development.

One of the most compelling aspects of 4-oxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide 1,1-dioxide is its versatility in chemical modification. Researchers can explore various synthetic pathways to derivatize this compound, leading to a library of analogs with tailored biological activities. This flexibility is particularly valuable in drug discovery pipelines where optimization of potency, selectivity, and pharmacokinetic properties is essential.

Current research trends indicate that benzothiadiazine derivatives are being increasingly explored for their anti-inflammatory and analgesic properties. Studies have demonstrated that certain members of this class can inhibit the production of pro-inflammatory cytokines and reduce pain perception by interacting with specific molecular targets. The dioxide moiety in the structure of 4-oxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide 1,1-dioxide may contribute to its stability and bioavailability upon administration.

The compound’s potential extends beyond inflammation and pain management. Preliminary investigations suggest that it may exhibit antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Additionally, the structural features of this molecule make it an attractive scaffold for designing agents targeting neurological disorders such as Alzheimer’s disease or Parkinson’s disease. The benzothiadiazine core has been implicated in modulating cholinergic systems and other neurotransmitter pathways that are dysregulated in these conditions.

From a synthetic chemistry perspective,4-oxo-3,4-dihydro-2H-1,2,3-benzothiadiazine-7-carbohydrazide 1,1-dioxide exemplifies the elegance of heterocyclic chemistry in producing complex molecular architectures with desirable functional properties. The synthesis involves multi-step reactions that showcase the interplay between ring closure reactions and functional group transformations. Advanced computational methods are often employed to predict optimal reaction conditions and minimize side products.

The pharmacokinetic profile of this compound is another area of active investigation. Researchers are evaluating its solubility、metabolism、and excretion (ADME) properties to assess its suitability for clinical applications. The hydrazide group may influence its absorption rate and distribution within the body,while the dioxide moiety could affect its metabolic stability. Understanding these parameters is critical for determining appropriate dosing regimens and minimizing potential adverse effects.

In conclusion,4-oxo-3,4-dihydro-2H-1,2,3-benzothiadiazine -7-carbohydrazide 1,1-dioxide (CAS No. 731826 -77 -0) represents a promising candidate for further pharmaceutical development。 Its unique structural features,combined with emerging data on its biological activities,make it an attractive molecule for researchers seeking novel therapeutic interventions。 As our understanding of molecular interactions continues to evolve,compounds like this one will play a pivotal role in shaping future advances in medicinal chemistry。

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd